molecular formula C8H13ClN4O2 B2621825 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride CAS No. 2225144-34-1

4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No.: B2621825
CAS No.: 2225144-34-1
M. Wt: 232.67
InChI Key: WPLZTPDEYQBXSG-UHFFFAOYSA-N
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Description

4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H12N4O2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen The compound is characterized by the presence of a nitro group attached to a pyrazole ring, which is further linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the reaction of 4-nitro-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4-amino-1H-pyrazol-1-yl)piperidine .

Scientific Research Applications

4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride is unique due to the presence of both a nitro group and a pyrazole ring, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-(4-nitropyrazol-1-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c13-12(14)8-5-10-11(6-8)7-1-3-9-4-2-7;/h5-7,9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLZTPDEYQBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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